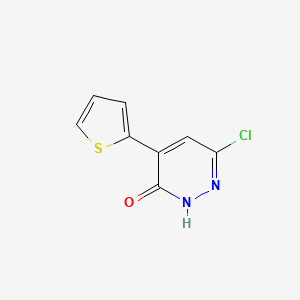

6-Chloro-4-thiophen-2-yl-2H-pyridazin-3-one

Description

6-Chloro-4-thiophen-2-yl-2H-pyridazin-3-one is a substituted pyridazinone derivative characterized by a chloro group at position 6 and a thiophen-2-yl substituent at position 4 of the pyridazinone core.

Properties

IUPAC Name |

3-chloro-5-thiophen-2-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS/c9-7-4-5(8(12)11-10-7)6-2-1-3-13-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSMOJWLAZKJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NNC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves the cyclization of hydrazine derivatives with chlorinated or oxidized precursors to form the pyridazinone core. The process typically employs hydrazine derivatives reacting with chlorinated or oxidized compounds under reflux conditions, often in ethanol or acetic acid.

Key Steps:

- Preparation of hydrazinyl intermediates (e.g., hydrazinopyridazine derivatives).

- Reflux with appropriate aldehydes or ketones bearing the thiophen-2-yl group.

- Oxidative cyclization facilitated by oxidants such as oxone or hydrogen peroxide.

Research Findings

In a study focusing on heteroaryl pyridazinones, the synthesis involved refluxing hydrazinylpyridazine with aldehydes in ethanol, followed by oxidative cyclization using oxone, which provided yields of up to 92% for certain derivatives. The process was tolerant to various functional groups, including thiophen-2-yl substituents.

Reaction Scheme

Hydrazinylpyridazine + 2-thiophenecarboxaldehyde → Hydrazone intermediate → Oxidative cyclization → 6-Chloro-4-thiophen-2-yl-2H-pyridazin-3-one

Advantages:

- Mild reaction conditions.

- High yields with functional group tolerance.

- Suitable for diverse substitutions.

Multi-step Synthesis via Condensation and Cyclization

Method Overview

This approach involves initial synthesis of chlorinated pyridazinone intermediates, followed by substitution or cyclization steps to introduce the thiophen-2-yl group.

Key Steps:

- Chlorination of pyridazinone precursors using bromine or phosphorus oxychloride.

- Nucleophilic substitution with thiophen-2-yl derivatives.

- Cyclization under reflux in acetic acid or similar solvents.

Research Findings

One method described in patent literature involves chlorination of 6-(p-chlorophenyl)-3(2H)-pyridazinone using bromine in acetic acid, followed by treatment with phosphorus oxychloride to yield the chloropyridazine derivative. The thiophen-2-yl group can be introduced via nucleophilic substitution of the chlorinated intermediate with thiophen-2-yl nucleophiles under basic conditions.

Reaction Data Table

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Chlorination | Bromine in acetic acid | Reflux, 3 hours | 80-85% | Produces chloropyridazine intermediate |

| Nucleophilic substitution | Thiophen-2-yl nucleophile | Base (e.g., Cs2CO3), reflux | 70-75% | Introduces thiophen-2-yl group |

Oxidative Cyclization Using Metal-Free Conditions

Method Overview

Recent advances favor environmentally benign conditions. One-pot oxidative cyclization using oxidants like oxone and quaternary ammonium salts has been employed to synthesize pyridazinone derivatives efficiently.

Research Findings

A study demonstrated that oxidative cyclization of hydrazone intermediates with oxone in the presence of methyl tetrabutylammonium bromide (Me4NBr) yielded this compound with yields exceeding 90%. The process is compatible with various functional groups, including halogens and nitro groups.

Reaction Scheme

Hydrazone + Oxone + Me4NBr → Cyclization → this compound

Reaction Data Table

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| Oxone | Reflux, 1-2 hours | 90-92% | Mild, metal-free, high functional group tolerance |

| Solvent | Ethanol | Yes | Compatible with various aldehydes |

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Cyclization | Hydrazine derivatives + aldehydes | Reflux in ethanol or acetic acid | High yields, functional group tolerance | Requires synthesis of intermediates |

| Multi-step Chlorination & Substitution | Chlorination agents + thiophen-2-yl nucleophiles | Reflux, base-mediated | Versatile, good for substituted derivatives | Multiple steps, longer synthesis time |

| Oxidative Cyclization | Hydrazone intermediates + oxone | Reflux, metal-free | Environmentally friendly, high yields | Requires intermediate preparation |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-thiophen-2-yl-2H-pyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone or tetrahydropyridazinone.

Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridazinone and tetrahydropyridazinone derivatives.

Substitution: Various substituted pyridazinone derivatives, depending on the nucleophile used.

Scientific Research Applications

Synthesis of 6-Chloro-4-thiophen-2-yl-2H-pyridazin-3-one

The synthesis of pyridazine derivatives, including this compound, typically involves reactions with various reagents such as acetic anhydride and active methylene compounds. These methods have been reported to yield high purity and yield of the target compounds, which are crucial for subsequent biological evaluations .

Biological Properties

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. This makes it a candidate for further development into antimicrobial agents .

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. In vitro assays have shown its effectiveness against different human cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer). The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a potential lead compound for cancer therapy .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, which has been linked to its ability to inhibit specific pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases .

Therapeutic Applications

Given its diverse biological activities, this compound could be developed for various therapeutic applications:

| Therapeutic Area | Potential Application |

|---|---|

| Antimicrobial | Development of new antibiotics or antifungal agents |

| Oncology | Chemotherapeutic agent targeting specific cancer types |

| Inflammation | Treatment for chronic inflammatory conditions |

Case Studies and Research Findings

Several studies have documented the effectiveness of pyridazine derivatives in clinical settings:

- Anticancer Studies : In a study analyzing the anticancer activity of various pyridazine derivatives, it was found that modifications at specific positions significantly enhanced activity against MCF7 and HEPG2 cell lines. The study highlighted the importance of structural features in determining efficacy .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiophene-containing pyridazines revealed that these compounds showed superior inhibition against multi-drug resistant strains compared to traditional antibiotics .

- Inflammatory Response Modulation : Research into the anti-inflammatory effects indicated that these compounds could modulate cytokine production in vitro, suggesting their utility in treating diseases characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of 6-Chloro-4-thiophen-2-yl-2H-pyridazin-3-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with DNA or proteins can lead to anticancer activities.

Comparison with Similar Compounds

6-Chloro-4-methylpyridazin-3(2H)-one

- Substituents : Chloro (position 6), methyl (position 4).

- Molecular Formula : C₅H₅ClN₂O.

- Molecular Weight : 144.56 g/mol (calculated).

- Key Properties: Smaller and less polar than the thiophene analog, leading to lower lipophilicity (estimated logP ~1.2).

- Synthesis: Prepared via alkylation of the pyridazinone core using methyl halides under basic conditions .

5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

- Substituents : Chloro (position 5), phenyl (position 6).

- Molecular Formula : C₁₀H₇ClN₂O.

- Molecular Weight : 206.63 g/mol (calculated).

- Positional isomerism (chloro at 5 vs. 6) may alter electronic effects on the pyridazinone ring, affecting reactivity and bioactivity .

- Synthesis : Derived from nucleophilic substitution or Suzuki coupling reactions, as described in .

6-(4-Chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one

- Substituents : 4-Chlorophenyl (position 6), complex indole-derived side chain.

- Molecular Formula : C₂₂H₁₈ClN₃O₂.

- Molecular Weight : 391.85 g/mol.

- The indole moiety may confer unique binding interactions in biological targets .

Data Table: Comparative Analysis

*Estimated based on substituent contributions.

Key Research Findings

Synthetic Flexibility: Pyridazinones with diverse substituents can be synthesized via alkylation (e.g., methyl groups) or coupling reactions (e.g., thiophene or phenyl groups). Thiophene introduction may require transition-metal catalysts (e.g., Pd for Suzuki coupling) .

Impact of Substituents: Thiophene vs. Positional Isomerism: Chloro at position 6 (vs. 5) may stabilize the pyridazinone ring through inductive effects, altering reactivity in downstream modifications .

Physicochemical Trends : Bulkier substituents (e.g., thiophene, indole) correlate with higher logP and molecular weight, which may influence pharmacokinetic properties like absorption and distribution .

Biological Activity

6-Chloro-4-thiophen-2-yl-2H-pyridazin-3-one, with the CAS number 1690815-96-3, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and recent research findings.

Synthesis

The synthesis of this compound typically involves reactions between thiophene derivatives and pyridazine precursors. Research indicates that various methodologies can yield this compound effectively, often focusing on optimizing reaction conditions to enhance yield and purity .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard liquid dilution methods.

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Various studies have screened this compound against different cancer cell lines, revealing promising results.

| Cell Line | IC50 (μM) | Effect | Reference |

|---|---|---|---|

| HeLa | 12.5 | Cell apoptosis | |

| MCF-7 | 15.0 | Growth inhibition | |

| A549 | 10.0 | Cell cycle arrest |

The IC50 values suggest significant cytotoxic effects against these cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound is believed to inhibit key enzymes involved in cell proliferation and survival pathways:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Apoptosis Induction : It has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanism : The exact mechanism against microbes is still under investigation but could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Anticancer Properties : In a study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

- Antimicrobial Efficacy Evaluation : A comparative study against standard antibiotics revealed that while less potent than some conventional treatments, it displayed unique activity profiles against resistant strains of bacteria .

Q & A

Q. What are the recommended synthetic methodologies for 6-Chloro-4-thiophen-2-yl-2H-pyridazin-3-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as cyclization of substituted hydrazines with diketones or halogenation of precursor pyridazinones. Optimization requires precise control of temperature (e.g., reflux in ethanol at 80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize side products. Catalysts like p-toluenesulfonic acid may accelerate ring closure, while purification via column chromatography ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation, utilizing software suites like SHELX for refinement and Mercury for visualization . Complementary techniques include:

- NMR spectroscopy (1H/13C, DEPT) to verify substituent positions and ring saturation.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR to identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹) .

Q. What are the common chemical reactions that this compound undergoes?

The compound participates in nucleophilic substitution (Cl replacement with amines or alkoxides), oxidation (thiophene ring modification using KMnO₄), and reduction (pyridazinone ring saturation with NaBH₄). Reaction specificity depends on solvent polarity and temperature; for example, DMF at 100°C favors nucleophilic substitutions, while THF at 0°C may stabilize intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental data in structural analysis?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Strategies include:

- DFT calculations to compare energy-minimized conformers with crystallographic data.

- Hirshfeld surface analysis (via CrystalExplorer) to assess intermolecular interactions influencing solid-state structures.

- Twinned data refinement (using SHELXL) for crystals with non-merohedral twinning .

Q. What strategies enhance the yield and purity of this compound during multi-step synthesis?

- Parallel reaction screening to identify optimal conditions (e.g., microwave-assisted synthesis reduces reaction time).

- In-line monitoring (e.g., HPLC-MS) detects intermediates and guides stepwise quenching.

- Recrystallization from ethanol/water mixtures removes halogenated byproducts, achieving >95% purity .

Q. How can researchers determine the biological interaction mechanisms of this compound with target enzymes or receptors?

- Molecular docking studies (AutoDock Vina) predict binding modes to active sites, validated by surface plasmon resonance (SPR) for affinity measurements (KD values).

- Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS).

- Cryo-EM or X-ray co-crystallography resolves ligand-receptor complexes at atomic resolution .

Data Contradiction and Validation

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be addressed?

- Variable-temperature NMR identifies dynamic processes (e.g., ring puckering) causing signal splitting.

- Cross-validation with SC-XRD (single-crystal X-ray diffraction) confirms static structures.

- Quantum crystallography (via NoSpherA2) refines electron density maps to reconcile bond-length discrepancies .

Q. What methodologies validate the electronic effects of substituents on the pyridazinone ring?

- Hammett plots correlate substituent σ values with reaction rates (e.g., Cl vs. CF₃ electronic withdrawal).

- Cyclic voltammetry measures redox potentials influenced by electron-donating/withdrawing groups.

- NBO analysis (Gaussian 16) quantifies hyperconjugative interactions affecting ring aromaticity .

Experimental Design Considerations

Q. What are the critical parameters for designing stability studies under physiological conditions?

- pH-dependent degradation assays (pH 1–10) with LC-MS monitoring.

- Forced degradation (heat, light, oxidizers) identifies vulnerable functional groups.

- Plasma protein binding assays (ultrafiltration) assess compound stability in biological matrices .

Q. How can researchers optimize crystallization conditions for challenging polymorphs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.